molecular formula C21H8F20O3S2 B163381 5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate CAS No. 131916-06-8

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate

Cat. No. B163381
M. Wt: 752.4 g/mol
InChI Key: JHKYMHIBBPKDHR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate is a chemical compound that has been extensively studied for its various applications in scientific research. This compound is also known as F18-TFB and is a highly fluorinated amphiphilic molecule that has a unique structure and properties.

Mechanism Of Action

The mechanism of action of F18-TFB is not well understood, but it is believed to interact with cell membranes and alter their properties. This can lead to changes in cell behavior and function.

Biochemical And Physiological Effects

Studies have shown that F18-TFB can affect the properties of cell membranes, including their fluidity and permeability. It has also been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The unique structure and properties of F18-TFB make it a valuable tool in scientific research. Its highly fluorinated nature makes it useful in studies of membrane structure and function. However, its high cost and limited availability can be a limitation for some experiments.

Future Directions

There are many potential future directions for research involving F18-TFB. These include further studies of its interactions with cell membranes and its potential as a therapeutic agent for various diseases. It could also be used in the development of new materials with unique properties. Additionally, its use in nanotechnology and medical implants could be further explored.

Scientific Research Applications

F18-TFB has been used in various scientific research applications, including as a surfactant, a fluorescent probe, and in the development of new materials. It has also been used as a coating for medical implants and in the field of nanotechnology.

properties

CAS RN

131916-06-8

Product Name

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate

Molecular Formula

C21H8F20O3S2

Molecular Weight

752.4 g/mol

IUPAC Name

5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)dibenzothiophen-5-ium;trifluoromethanesulfonate

InChI

InChI=1S/C20H8F17S.CHF3O3S/c21-13(22,15(25,26)17(29,30)19(33,34)35)14(23,24)16(27,28)18(31,32)20(36,37)38-11-7-3-1-5-9(11)10-6-2-4-8-12(10)38;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

JHKYMHIBBPKDHR-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[S+]2C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

synonyms

S-(N-PERFLUOROOCTYL)DIBENZOTHIOPHENIUM TRIFLUORO-METHANESULFONATE DISCONTINUED 03/08/01

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1.24 g (2 mmol) of 2-(perfluorooctylsulfinyl)biphenyl in 10 ml of 1,1,2-trichloro -1,2,2-trifluoroethane was added 0.336 ml (2 mmol) of trifluoromethanesulfonic anhydride, and the mixture was stirred at room temperature for 3 days. Then, 0.112 ml (0.67 mmol) of trifluoromethanesulfonic anhydride was added to the reaction mixture and the mixture was stirred for additional 2 days. After diethyl ether was added to the reaction mixture, a white precipitate was collected by filtration to give 1.36 g (91%) of S-(perfluorooctyl)dibenzothiophenium trifluoromethanesulfonate. The properties of the product are shown in Table 1.
Name
2-(perfluorooctylsulfinyl)biphenyl
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
0.336 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.112 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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